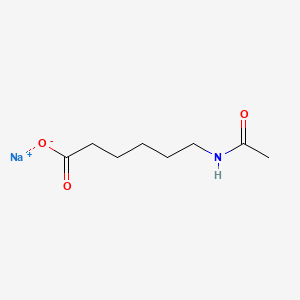

Sodium 6-acetamidohexanoate

Description

Sodium 6-acetamidohexanoate (CAS 7234-48-2), also known as sodium acexamate, is a sodium salt derivative of 6-acetamidohexanoic acid. Its molecular formula is C₈H₁₅NO₃·Na, with a molecular weight of 196.19 g/mol. This compound is classified under intermediates, building blocks, APIs, silicones, peptides, and lab chemicals, and is primarily used in pharmaceutical and industrial research .

Properties

CAS No. |

7234-48-2 |

|---|---|

Molecular Formula |

C8H14NNaO3 |

Molecular Weight |

195.19 g/mol |

IUPAC Name |

sodium;6-acetamidohexanoate |

InChI |

InChI=1S/C8H15NO3.Na/c1-7(10)9-6-4-2-3-5-8(11)12;/h2-6H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

UIEHVVUIWRNUKL-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)NCCCCCC(=O)[O-].[Na+] |

Other CAS No. |

7234-48-2 |

Related CAS |

57-08-9 (Parent) |

Synonyms |

6-(acetylamino)hexanoic acid 6-acetamidohexanoic acid 6-acetylaminocaproic acid 6-acetylaminocaproic acid, calcium salt 6-acetylaminocaproic acid, monosodium salt acexamic acid Celuton CY168E epsilon-acetylaminocaproic acid N-acetylamino-6-hexanoic acid NAS-501 Plastenan sodium acexamate zinc acexamate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Structure : A six-carbon chain with an acetamido (-NHCOCH₃) group at the 6th position and a sodium carboxylate (-COO⁻Na⁺) at the 1st position.

- Handling: Requires precautions such as avoiding dust formation, using non-sparking tools, and storing in a dry, ventilated environment .

- Safety: Limited hazard data are available, but standard protocols for handling sodium salts (e.g., eye/skin protection) apply .

Comparison with Structurally Similar Compounds

Structural Analogs: Acetamidohexanoic Acid Derivatives

Key Differences :

- Solubility: Sodium acexamate exhibits higher water solubility due to its ionic nature compared to the neutral acid form (6-acetamidohexanoic acid) .

- Reactivity: The keto derivatives (e.g., 6-acetamido-2-oxohexanoic acid) are more reactive in enzymatic processes, enabling roles in biosynthesis .

Sodium Salts of Related Carboxylic Acids

Key Differences :

- Hazard Profile : Sodium chloroacetate is significantly more hazardous, requiring immediate first aid for eye/skin exposure, unlike sodium acexamate .

- Functional Groups: The hydroxyl group in sodium 6-hydroxyhexanoate-d6 enables distinct applications in metabolic tracing, contrasting with the acetamido group in sodium acexamate .

Hexanoate Derivatives with Varied Functionalization

Key Differences :

- Reactivity : Hexamethylene diisocyanate is highly reactive in polymerization, whereas sodium acexamate is stable under recommended storage conditions .

- Biological Role: 6-Aminohexanoate is metabolically distinct, serving as a precursor for biogenic amines, unlike sodium acexamate’s role in pharmaceutical intermediates .

Q & A

Q. What are the standard protocols for synthesizing Sodium 6-acetamidohexanoate in a laboratory setting?

Synthesis typically involves a two-step process: (1) condensation of 6-aminohexanoic acid with acetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere, followed by (2) neutralization with sodium hydroxide to yield the sodium salt. Post-synthesis, purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% trifluoroacetic acid in mobile phase) is critical to achieve ≥95% purity. Validate purity using melting point analysis and 1H NMR (D2O, δ 1.3–1.7 ppm for methylene groups) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural confirmation : Use FT-IR (amide I band ~1650 cm⁻¹) and 13C NMR (carbonyl resonance at ~175 ppm).

- Purity assessment : Employ reverse-phase HPLC (UV detection at 210 nm) with a calibration curve of known standards.

- Quantitative analysis : Elemental analysis (C, H, N) to confirm stoichiometry and detect impurities. Cross-validate results with mass spectrometry (ESI-MS) for molecular ion peaks (expected [M+Na]⁺ at m/z 190.1) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at 4°C under anhydrous conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor for hydrolysis (via pH shifts in aqueous solutions) and oxidation (using TLC or HPLC). For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound under varying reaction conditions?

Adopt a Design of Experiments (DoE) approach to evaluate variables:

- Critical factors : Reaction temperature (40–80°C), molar ratio (1:1.2–1:1.5, amine:acetyl chloride), and pH (7.5–9.0).

- Response surface methodology (RSM) to identify optimal conditions. Validate with three independent replicates to ensure reproducibility. Use ANOVA to assess statistical significance of factors .

Q. What methodologies resolve contradictions in solubility data reported for this compound?

- Standardize measurement protocols : Use dynamic light scattering (DLS) for nanoaggregate detection and saturation shake-flask method (24 hr equilibrium, 25°C).

- Control variables : Ionic strength (adjust with NaCl), pH (buffer solutions), and temperature. Compare results against literature using Bland-Altman plots to identify systematic biases .

Q. How can researchers validate the stability of this compound in aqueous solutions for longitudinal studies?

- Kinetic stability assays : Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for amide bonds) over 0–48 hours.

- Forced degradation studies : Expose to UV light, oxidative (H2O2), and acidic/basic conditions. Quantify degradation products using LC-MS/MS .

- Statistical modeling : Apply Arrhenius equation to predict shelf life at 25°C based on accelerated data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- In-process controls (IPC) : Monitor reaction completion with TLC (silica gel, n-butanol:acetic acid:water 4:1:1).

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size (via laser diffraction ) and crystallinity (via PXRD ). Use multivariate analysis to correlate process parameters with CQAs .

Data Presentation and Analysis Guidelines

- Tables : Include raw data (e.g., reaction yields, solubility values) with mean ± SD and sample size (n≥3).

- Graphs : Use scatter plots with trendlines for kinetic studies or boxplots for batch variability comparisons.

- Supplementary materials : Provide NMR spectra, HPLC chromatograms, and statistical code (R/Python scripts) for transparency .

Note: Cross-reference methodologies with peer-reviewed protocols (e.g., Reviews in Analytical Chemistry guidelines) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.